XP-59
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Overview
Description
XP-59 is a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). It has a high affinity for the enzyme, with a dissociation constant (Ki) of 0.1 nanomolar . This compound is primarily used in scientific research to study the inhibition of viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XP-59 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
XP-59 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to introduce different substituents on its core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
XP-59 is widely used in scientific research, particularly in the fields of:
Chemistry: this compound is used to study the inhibition of viral proteases and to develop new antiviral agents.
Biology: It is used to investigate the mechanisms of viral replication and to identify potential therapeutic targets.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of viral infections, including severe acute respiratory syndrome coronavirus (SARS-CoV) and other related viruses.
Mechanism of Action
XP-59 exerts its effects by inhibiting the main protease (Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). The main protease plays a crucial role in the viral replication process by cleaving the viral polyprotein into functional units. This compound binds to the active site of the main protease, preventing it from processing the viral polyprotein and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
GC376: Another potent inhibitor of the SARS-CoV-2 main protease with a similar binding mode.
MAC-5576: A structurally diverse compound that also inhibits the SARS-CoV-2 main protease
Uniqueness of XP-59
This compound is unique due to its high affinity for the main protease of the severe acute respiratory syndrome coronavirus (SARS-CoV) and its potent inhibitory activity. Its structure allows for specific interactions with the active site of the enzyme, making it a valuable tool for studying viral replication and developing new antiviral agents .
Properties
IUPAC Name |
benzotriazol-1-yl 4-(dimethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-18(2)12-9-7-11(8-10-12)15(20)21-19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOITWBIZHQLMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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